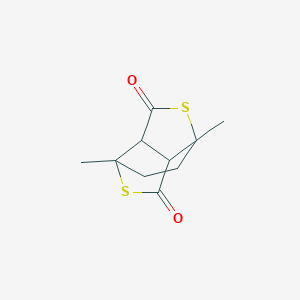
1,4-Ethano-1H,3H-thieno(3,4-c)thiophene-3,6(4H)-dione, dihydro-1,4-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Ethano-1H,3H-thieno(3,4-c)thiophene-3,6(4H)-dione, dihydro-1,4-dimethyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DTT or dihydrothieno[3,4-c]thiophene-3,6-dione.
作用機序
DTT is a small molecule that can easily penetrate the cell membrane. Once inside the cell, DTT can interact with various cellular components, such as proteins and enzymes, and induce changes in their structure and function. The exact mechanism of action of DTT is not fully understood, but it is believed to involve the oxidation-reduction reactions of the thiol group in DTT.
生化学的および生理学的効果
DTT has been shown to have various biochemical and physiological effects. It can act as an antioxidant by scavenging free radicals and protecting cells from oxidative stress. DTT can also modulate the activity of enzymes involved in cellular metabolism, such as glucose-6-phosphate dehydrogenase. In addition, DTT has been shown to have anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
DTT has several advantages as a research tool. It is a small molecule that can easily penetrate the cell membrane, making it useful for studying intracellular processes. DTT is also stable under a wide range of conditions, making it easy to handle and store. However, DTT has some limitations as well. It can react with other thiol-containing compounds, such as glutathione, which can complicate the interpretation of experimental results. In addition, DTT can be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on DTT. One area of interest is the development of new synthesis methods to improve the yield and purity of DTT. Another area of research is the investigation of the potential applications of DTT in biomedicine, such as its use as a redox mediator in electrochemical biosensors and its anti-cancer properties. In addition, further studies are needed to elucidate the mechanism of action of DTT and its interactions with cellular components.
合成法
The synthesis of DTT involves the reaction of 2,5-dimethylfuran-3,4-dicarboxylic acid with thionyl chloride to form 2,5-dimethylthiophene-3,4-dicarbonyl chloride. This intermediate compound is then reacted with 2-aminothiophene to form DTT. The yield of DTT synthesis is around 50%.
科学的研究の応用
DTT has been widely used in scientific research due to its unique properties. It has been extensively studied for its potential applications in organic electronics, such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). DTT has also been investigated for its potential use as a redox mediator in electrochemical energy storage devices. In addition, DTT has been studied for its potential anti-cancer properties.
特性
CAS番号 |
129679-46-5 |
|---|---|
製品名 |
1,4-Ethano-1H,3H-thieno(3,4-c)thiophene-3,6(4H)-dione, dihydro-1,4-dimethyl- |
分子式 |
C10H12O2S2 |
分子量 |
228.3 g/mol |
IUPAC名 |
1,4-dimethyl-5,10-dithiatricyclo[5.3.0.04,8]decane-6,9-dione |
InChI |
InChI=1S/C10H12O2S2/c1-9-3-4-10(2)6(8(12)13-9)5(9)7(11)14-10/h5-6H,3-4H2,1-2H3 |
InChIキー |
NGVHZIVOGQAOOC-UHFFFAOYSA-N |
SMILES |
CC12CCC3(C(C1C(=O)S3)C(=O)S2)C |
正規SMILES |
CC12CCC3(C(C1C(=O)S3)C(=O)S2)C |
同義語 |
1,4-Dimethyl bis-thiololactone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



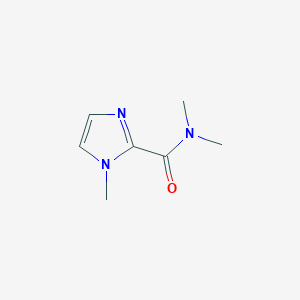
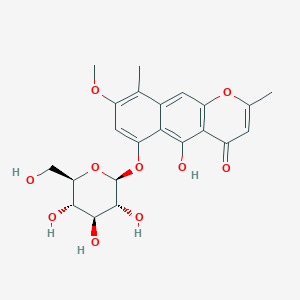
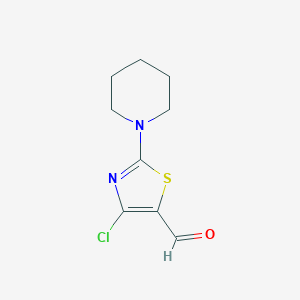
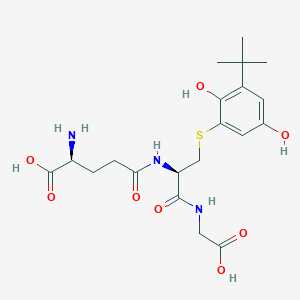


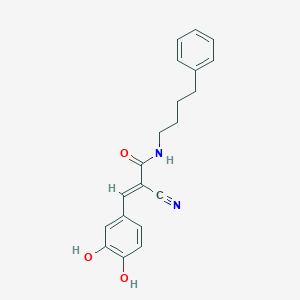

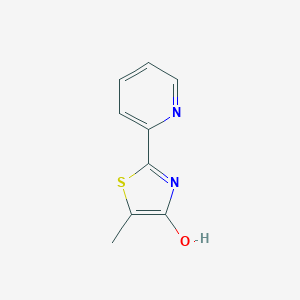
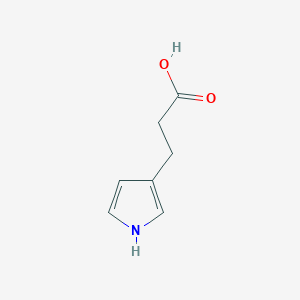
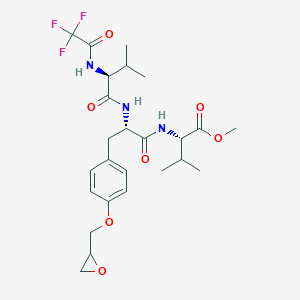
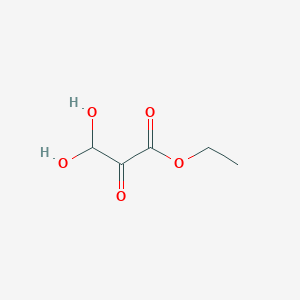
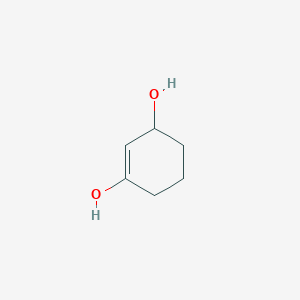
![Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B145140.png)